1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
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Overview
Description
1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is a complex organic compound that features a tert-butylphenyl group and a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 4-tert-butylphenyl isocyanate and 4-oxo-3H-phthalazin-1-ylmethylamine. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phthalazinone moiety.
Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-tert-butylphenyl)-1-propanone: Shares the tert-butylphenyl group but differs in the rest of the structure.
4-tert-butylphenyl isocyanate: Another compound with the tert-butylphenyl group, used as an intermediate in synthesis.
Uniqueness
1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is unique due to its combination of the tert-butylphenyl group and the phthalazinone moiety, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-20(2,3)13-8-10-14(11-9-13)22-19(26)21-12-17-15-6-4-5-7-16(15)18(25)24-23-17/h4-11H,12H2,1-3H3,(H,24,25)(H2,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVKZKFVEHWIPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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